Cas no 1359127-20-0 (N-(2-chloro-4-methylphenyl)-3-(thiomorpholine-4-carbonyl)quinolin-4-amine)

N-(2-chloro-4-methylphenyl)-3-(thiomorpholine-4-carbonyl)quinolin-4-amine Chemical and Physical Properties
Names and Identifiers
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- Methanone, [4-[(2-chloro-4-methylphenyl)amino]-3-quinolinyl]-4-thiomorpholinyl-
- N-(2-chloro-4-methylphenyl)-3-(thiomorpholine-4-carbonyl)quinolin-4-amine
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- Inchi: 1S/C21H20ClN3OS/c1-14-6-7-19(17(22)12-14)24-20-15-4-2-3-5-18(15)23-13-16(20)21(26)25-8-10-27-11-9-25/h2-7,12-13H,8-11H2,1H3,(H,23,24)
- InChI Key: CMTSBYVBFSCIOK-UHFFFAOYSA-N
- SMILES: C(C1=C(NC2=CC=C(C)C=C2Cl)C2C(N=C1)=CC=CC=2)(N1CCSCC1)=O
N-(2-chloro-4-methylphenyl)-3-(thiomorpholine-4-carbonyl)quinolin-4-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3411-8440-2mg |
N-(2-chloro-4-methylphenyl)-3-(thiomorpholine-4-carbonyl)quinolin-4-amine |
1359127-20-0 | 2mg |
$59.0 | 2023-09-10 | ||
Life Chemicals | F3411-8440-3mg |
N-(2-chloro-4-methylphenyl)-3-(thiomorpholine-4-carbonyl)quinolin-4-amine |
1359127-20-0 | 3mg |
$63.0 | 2023-09-10 | ||
Life Chemicals | F3411-8440-20mg |
N-(2-chloro-4-methylphenyl)-3-(thiomorpholine-4-carbonyl)quinolin-4-amine |
1359127-20-0 | 20mg |
$99.0 | 2023-09-10 | ||
Life Chemicals | F3411-8440-25mg |
N-(2-chloro-4-methylphenyl)-3-(thiomorpholine-4-carbonyl)quinolin-4-amine |
1359127-20-0 | 25mg |
$109.0 | 2023-09-10 | ||
Life Chemicals | F3411-8440-40mg |
N-(2-chloro-4-methylphenyl)-3-(thiomorpholine-4-carbonyl)quinolin-4-amine |
1359127-20-0 | 40mg |
$140.0 | 2023-09-10 | ||
Life Chemicals | F3411-8440-30mg |
N-(2-chloro-4-methylphenyl)-3-(thiomorpholine-4-carbonyl)quinolin-4-amine |
1359127-20-0 | 30mg |
$119.0 | 2023-09-10 | ||
Life Chemicals | F3411-8440-5mg |
N-(2-chloro-4-methylphenyl)-3-(thiomorpholine-4-carbonyl)quinolin-4-amine |
1359127-20-0 | 5mg |
$69.0 | 2023-09-10 | ||
Life Chemicals | F3411-8440-15mg |
N-(2-chloro-4-methylphenyl)-3-(thiomorpholine-4-carbonyl)quinolin-4-amine |
1359127-20-0 | 15mg |
$89.0 | 2023-09-10 | ||
Life Chemicals | F3411-8440-1mg |
N-(2-chloro-4-methylphenyl)-3-(thiomorpholine-4-carbonyl)quinolin-4-amine |
1359127-20-0 | 1mg |
$54.0 | 2023-09-10 | ||
Life Chemicals | F3411-8440-5μmol |
N-(2-chloro-4-methylphenyl)-3-(thiomorpholine-4-carbonyl)quinolin-4-amine |
1359127-20-0 | 5μmol |
$63.0 | 2023-09-10 |
N-(2-chloro-4-methylphenyl)-3-(thiomorpholine-4-carbonyl)quinolin-4-amine Related Literature
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M. Spulber,P. Baumann,J. Liu,C. G. Palivan Nanoscale, 2015,7, 1411-1423
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Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
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Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
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Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
Additional information on N-(2-chloro-4-methylphenyl)-3-(thiomorpholine-4-carbonyl)quinolin-4-amine
N-(2-chloro-4-methylphenyl)-3-(thiomorpholine-4-carbonyl)quinolin-4-amine: A Comprehensive Overview
The compound N-(2-chloro-4-methylphenyl)-3-(thiomorpholine-4-carbonyl)quinolin-4-amine (CAS No. 1359127-20-0) is a highly specialized organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its complex structure, which includes a quinoline ring system, a thiomorpholine moiety, and a substituted phenyl group. The combination of these structural elements contributes to its unique chemical properties and functional versatility.
Recent studies have highlighted the importance of quinoline derivatives in drug discovery, particularly in the development of anti-cancer agents. The presence of the quinoline ring in N-(2-chloro-4-methylphenyl)-3-(thiomorpholine-4-carbonyl)quinolin-4-amine makes it a promising candidate for exploring anti-proliferative activities against various cancer cell lines. Researchers have demonstrated that such compounds can inhibit key enzymes involved in cell signaling pathways, thereby inducing apoptosis in cancer cells.
The thiomorpholine group attached to the quinoline ring introduces additional functional complexity. Thiomorpholines are known for their ability to form stable six-membered rings, which can enhance the compound's solubility and bioavailability. This feature is particularly advantageous in pharmaceutical applications, where optimal drug delivery is critical. Recent advancements in medicinal chemistry have focused on optimizing such heterocyclic systems to improve their pharmacokinetic profiles.
The phenyl group substitution pattern further enhances the compound's chemical diversity. The 2-chloro and 4-methyl substituents on the phenyl ring contribute to electronic and steric effects, which can influence the compound's reactivity and selectivity. These substituents also play a crucial role in modulating the compound's interaction with biological targets, making it a valuable tool in structure-based drug design.
From a synthetic standpoint, the preparation of N-(2-chloro-4-methylphenyl)-3-(thiomorpholine-4-carbonyl)quinolin-4-amine involves multi-step reactions that require precise control over reaction conditions. The synthesis typically begins with the preparation of the quinoline core, followed by the introduction of the thiomorpholine moiety through amide bond formation. The final step involves coupling the substituted phenyl group to complete the molecule. Recent advances in catalytic methods and green chemistry have provided more efficient and environmentally friendly routes for synthesizing such complex molecules.
One of the most exciting developments involving this compound is its potential application in targeted therapy for neurodegenerative diseases. Preclinical studies have shown that N-(2-chloro-4-methylphenyl)-3-(thiomorpholine-4-carbonyl)quinolin-4-amine exhibits neuroprotective properties by modulating key pathways involved in neuronal cell death. This opens up new avenues for treating conditions such as Alzheimer's disease and Parkinson's disease.
In addition to its therapeutic potential, this compound has also been explored for its use in agrochemicals. Its ability to inhibit plant pathogens has been demonstrated in recent agricultural studies, suggesting its potential as an effective fungicide or insecticide. However, further research is required to assess its environmental impact and safety profile for agricultural applications.
The structural uniqueness of N-(2-chloro-4-methylphenyl)-3-(thiomorpholine-4-carbonyl)quinolin-4-amine also makes it an attractive candidate for materials science applications. Its ability to form self-assembled monolayers and its potential as a building block for supramolecular architectures are currently under investigation. These properties could lead to innovative materials with applications in electronics, sensors, and nanotechnology.
Looking ahead, ongoing research into this compound is expected to uncover new functional properties and expand its application scope further. Collaborative efforts between academic institutions and industry partners are crucial for advancing its development into practical solutions across multiple fields.
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